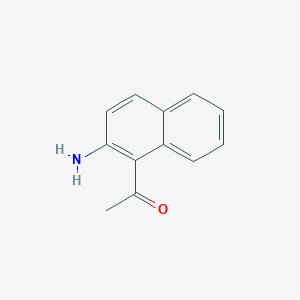

1-(2-Aminonaphthalen-1-yl)ethanone

Beschreibung

1-(2-Aminonaphthalen-1-yl)ethanone is an aromatic ketone derivative featuring a naphthalene backbone substituted with an amino group (-NH₂) at the 2-position and an acetyl group (-COCH₃) at the 1-position. Its molecular formula is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol. The compound’s structure combines the electron-rich aromatic system of naphthalene with the electron-withdrawing ketone and the electron-donating amino group, creating unique electronic and steric properties. This structural duality makes it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases, coordination complexes, and bioactive molecules .

The amino group enhances solubility in polar solvents and facilitates participation in condensation reactions (e.g., forming imines or metal complexes), while the naphthalene moiety contributes to π-π stacking interactions, relevant in materials science and supramolecular chemistry . Spectroscopic characterization typically includes UV-Vis (absorption bands ~250–300 nm due to naphthalene π→π* transitions), FT-IR (C=O stretch ~1680–1700 cm⁻¹, N-H stretches ~3300–3500 cm⁻¹), and NMR (δ ~2.6 ppm for CH₃ in ethanone, δ ~6–8 ppm for aromatic protons) .

Eigenschaften

IUPAC Name |

1-(2-aminonaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-7H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAUHVDRXICVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Aminonaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of 2-naphthylamine with acetyl chloride in the presence of a base . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of 1-(2-Aminonaphthalen-1-yl)ethanone often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and substituted naphthalenes .

Wissenschaftliche Forschungsanwendungen

1-(2-Aminonaphthalen-1-yl)ethanone has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Aminonaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity . The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 1-(2-Aminonaphthalen-1-yl)ethanone with structurally related ethanone derivatives, highlighting key differences in properties and applications:

Structural and Functional Insights:

Aromatic System Impact: Naphthalene derivatives (e.g., 1-(2-Aminonaphthalen-1-yl)ethanone) exhibit stronger π-π interactions and redshifted UV absorption compared to benzene analogs (e.g., 1-(2-Aminophenyl)ethanone) . Quinoline-containing derivatives (e.g., 1-(4-(Quinolin-8-ylamino)phenyl)ethanone) show enhanced fluorescence and microbial targeting due to the heteroaromatic system .

Functional Group Effects: Amino vs. Hydroxyl: The amino group in 1-(2-Aminonaphthalen-1-yl)ethanone facilitates Schiff base formation and metal coordination, whereas the hydroxyl group in 1-(1-Hydroxy-2-naphthalenyl)ethanone excels in antioxidant activity via H-bonding . Halogenation: Bromo substitution (e.g., 1-(2-Naphthyl)-2-bromoethanone) increases electrophilicity, enabling cross-coupling reactions for drug derivatization .

Biological Activity Trends :

- Naphthalene-based compounds generally exhibit higher bioactivity than benzene analogs due to increased lipophilicity and membrane permeability .

- Antibacterial efficacy correlates with substituent electronic effects: electron-withdrawing groups (e.g., -Br) enhance activity against Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.